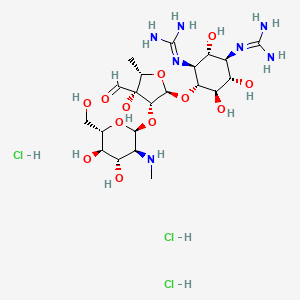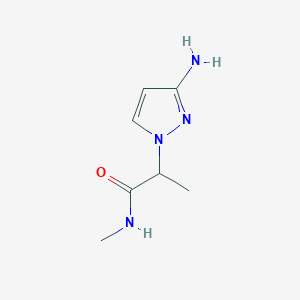![molecular formula C10H10F3N B13065734 Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(trifluoromethyl)styrene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature.
Reduction: Hydrogen gas, palladium catalyst; conditionselevated pressure and temperature.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized cyclopropane derivatives, reduced amine derivatives, and various substituted cyclopropane compounds .
Wissenschaftliche Forschungsanwendungen
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Trans-2-[3-(trifluoromethyl)phenyl]vinylboronic acid: Contains a vinylboronic acid group instead of a cyclopropane ring.
Uniqueness
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
IJUBEDIWPVVNLP-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



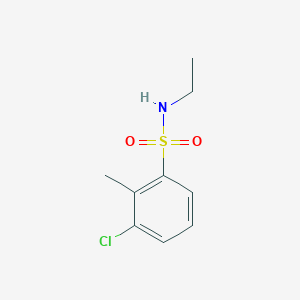
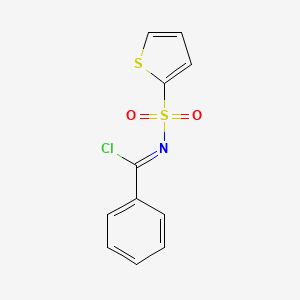
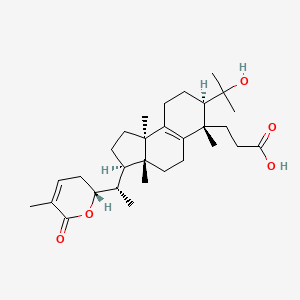
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
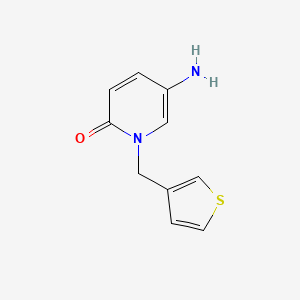
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)

![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
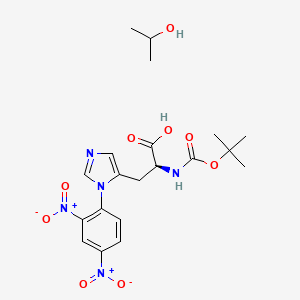
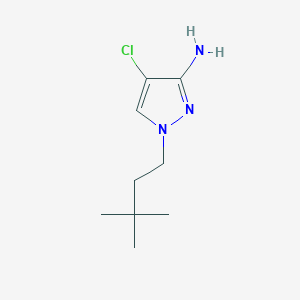
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
